A Senior Application Scientist's Guide to (R)-5-Aminomethyl-pyrrolidin-2-one: Properties, Synthesis, and Therapeutic Applications
A Senior Application Scientist's Guide to (R)-5-Aminomethyl-pyrrolidin-2-one: Properties, Synthesis, and Therapeutic Applications
Abstract: (R)-5-Aminomethyl-pyrrolidin-2-one is a chiral heterocyclic compound of significant interest in modern medicinal chemistry. Its unique structural features, particularly the stereocenter and the primary amine functionality integrated into a lactam ring, render it a valuable building block for synthesizing complex pharmaceutical agents. This technical guide provides an in-depth analysis of its core chemical properties, outlines a validated synthetic pathway, and explores its critical role as a key intermediate in the development of therapeutics, most notably Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Part 1: Core Physicochemical and Structural Properties
(R)-5-Aminomethyl-pyrrolidin-2-one is a derivative of pyroglutamic acid, featuring a five-membered lactam ring with an aminomethyl substituent at the chiral center (C5).[1][2] This specific enantiomer, the (R)-isomer, is crucial for achieving the desired stereospecific interactions with biological targets in many of its pharmaceutical applications.[3] Its identity and purity are confirmed through a combination of spectroscopic and physical measurements.
The compound's key identifiers and properties are summarized below for quick reference. Note that some physical properties, such as boiling point and density, are often reported as predicted values due to the compound's nature.[4][5]
| Property | Value | Source(s) |
| IUPAC Name | (5R)-5-(aminomethyl)pyrrolidin-2-one | [] |
| CAS Number | 173336-98-6 | [4][5][] |
| Molecular Formula | C₅H₁₀N₂O | [4][][7] |
| Molecular Weight | 114.15 g/mol | [][7][8] |
| Physical Form | Solid or liquid | [7][9] |
| Boiling Point | 313.9 ± 15.0 °C (Predicted) | [4][5] |
| Density | 1.076 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 16.06 ± 0.40 (Predicted) | [4][5] |
| SMILES | NC[C@H]1CCC(=O)N1 | [7] |
| InChI Key | GFOAHABINHRDKL-SCSAIBSYSA-N | [7][9] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4][5][9] |
Part 2: Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-5-Aminomethyl-pyrrolidin-2-one is paramount to its utility. Chiral pool synthesis, starting from naturally available chiral molecules, is a common and effective strategy. (S)-Pyroglutamic acid is a frequently used starting material for synthesizing various chiral 2-pyrrolidinone derivatives.[1][2]
An alternative and efficient route involves the stereoselective reduction of an azide precursor, which can be prepared from a suitable chiral starting material. The final reduction step is typically a high-yield reaction with straightforward purification.[10]
Workflow for Synthesis via Azide Reduction
The following diagram illustrates a common synthetic sequence. The key transformation is the reduction of the azide group to a primary amine, which is often achieved with high fidelity using catalytic hydrogenation.
Caption: Synthetic workflow for (R)-5-Aminomethyl-pyrrolidin-2-one.
Experimental Protocol: Reduction of (R)-5-(Azidomethyl)pyrrolidin-2-one
This protocol is a representative example of the final step in the synthesis, providing a reliable method for producing the target amine.[10]
Materials:
-
(R)-5-(Azidomethyl)pyrrolidin-2-one (1 equivalent)
-
Palladium on activated carbon (10% Pd, ~20% w/w of the starting material)
-
Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas supply
-
Reaction flask (e.g., Parr shaker bottle or round-bottom flask)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Vessel Preparation: Ensure the reaction flask is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add (R)-5-(Azidomethyl)pyrrolidin-2-one followed by ethanol to create a solution of approximately 0.2 M concentration.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The catalyst should be handled with care, as dry palladium on carbon can be pyrophoric.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 1-4 atm of H₂) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is typically stirred at room temperature for 4-6 hours. Progress can be monitored by TLC or LC-MS by checking for the disappearance of the starting azide.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, often a yellow oil, can be purified by column chromatography if necessary to yield the final (R)-5-Aminomethyl-pyrrolidin-2-one.[10]
Causality and Validation: The choice of catalytic hydrogenation is based on its high efficiency and selectivity for reducing azides to amines without affecting the lactam ring. The reaction is self-validating; its completion is easily confirmed by the complete consumption of the azide starting material, verifiable via spectroscopic methods (e.g., disappearance of the characteristic azide stretch in IR spectroscopy at ~2100 cm⁻¹).
Part 3: Key Applications in Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[11][12] The specific stereochemistry and functional groups of (R)-5-Aminomethyl-pyrrolidin-2-one make it a highly sought-after chiral building block for creating novel therapeutics, particularly for metabolic and neurological disorders.[13][14][15]
Central Role in DPP-4 Inhibitor Synthesis
The most prominent application of this molecule is as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by rapidly deactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[16][]
Mechanism of Action:
-
After a meal, incretin hormones (GLP-1 and GIP) are released from the gut.
-
Incretins stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon.[16][18]
-
The enzyme DPP-4 rapidly degrades these incretins, terminating their insulin-stimulating effects.
-
DPP-4 inhibitors block the action of this enzyme, thereby increasing the active levels of GLP-1 and GIP. This enhances insulin secretion, reduces glucagon levels, and ultimately improves glycemic control in patients with type 2 diabetes.[18][19]
The aminomethyl-pyrrolidinone moiety is designed to interact with key residues in the active site of the DPP-4 enzyme, making it a crucial pharmacophore for a class of inhibitors known as "gliptins".[18][19]
Caption: Mechanism of DPP-4 inhibitors in the incretin pathway.
Part 4: Spectroscopic and Analytical Profile
Unambiguous structural confirmation of (R)-5-Aminomethyl-pyrrolidin-2-one is essential for quality control in research and manufacturing. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.[20]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons. Key signals include a broad singlet for the two amine (NH₂) protons, a multiplet for the chiral proton at C5, a broad singlet for the lactam NH, and complex multiplets for the remaining three protons on the pyrrolidine ring.[20][21]
-
¹³C NMR: The carbon spectrum will display five unique signals: a downfield signal for the carbonyl carbon of the lactam (~175-180 ppm), and four signals in the aliphatic region for the four distinct sp³-hybridized carbons of the aminomethyl and pyrrolidinone ring structure.[20][21]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Characteristic absorption bands include strong N-H stretching for the primary amine and the lactam amide (3200-3400 cm⁻¹), a strong, sharp C=O stretch for the lactam carbonyl (around 1680 cm⁻¹), and N-H bending vibrations (~1600 cm⁻¹).[20][22]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ at m/z = 114. Common fragmentation patterns would involve the loss of the aminomethyl group or cleavage of the pyrrolidinone ring.[23]
Part 5: Safety, Handling, and Storage
As a research chemical, (R)-5-Aminomethyl-pyrrolidin-2-one requires careful handling in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage or irritation (H318/H319), and may cause respiratory irritation (H335).[7][9][24] The GHS signal word is "Warning" or "Danger," and it is associated with the GHS07 pictogram (exclamation mark).[7][9][24]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and under an inert atmosphere to maintain its stability and purity.[4][5][9]
Conclusion
(R)-5-Aminomethyl-pyrrolidin-2-one stands out as a chiral intermediate of high value in pharmaceutical R&D. Its defined stereochemistry and versatile functional groups have made it an indispensable component in the asymmetric synthesis of potent therapeutic agents. Its central role in the construction of DPP-4 inhibitors underscores its importance in developing effective treatments for type 2 diabetes. A thorough understanding of its chemical properties, synthetic routes, and analytical profile is crucial for scientists and researchers aiming to leverage this potent building block for the next generation of pharmaceuticals.
References
-
PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. Retrieved from [Link]
-
Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-535. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Retrieved from [Link]
-
Ivanova, A. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. Retrieved from [Link]
-
Fura, Y. D., & Fura, L. P. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(10), 1201. Retrieved from [Link]
-
Kon, K., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications. Retrieved from [Link]
-
Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-5. Retrieved from [Link]
-
Singh, A. K., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences, 24(13), 10565. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. Retrieved from [Link]
-
Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(1), 306-318. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]
-
NIST. (n.d.). 5-Methyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). (5R)-1-(chloromethyl)-5-methyl-2-pyrrolidinone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
Sources
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 173336-98-6 CAS MSDS ((R)-5-AMINOMETHYL-PYRROLIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (R)-5-AMINOMETHYL-PYRROLIDIN-2-ONE | 173336-98-6 [amp.chemicalbook.com]
- 7. (R)-5-Aminomethyl-pyrrolidin-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-5-(Aminomethyl)pyrrolidin-2-one | 173336-98-6 [sigmaaldrich.com]
- 10. 5-AMINOMETHYL-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride [myskinrecipes.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. rsc.org [rsc.org]
- 22. spectrabase.com [spectrabase.com]
- 23. 5-Methyl-2-pyrrolidinone [webbook.nist.gov]
- 24. 173336-98-6|(R)-5-(Aminomethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
